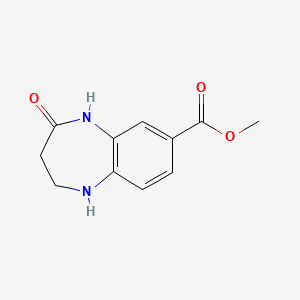

methyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate

Description

Properties

IUPAC Name |

methyl 4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepine-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-16-11(15)7-2-3-8-9(6-7)13-10(14)4-5-12-8/h2-3,6,12H,4-5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEOWHQPWJQSBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NCCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of an ortho-phenylenediamine derivative with a suitable β-keto ester. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Various substituted benzodiazepine derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex benzodiazepine derivatives.

Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related heterocycles, including benzoxathiins and benzodithiazines, which share fused aromatic systems but differ in heteroatom composition and substituents.

Hydrogen Bonding and Crystallography

- The benzodiazepine’s ketone and NH groups may form intramolecular hydrogen bonds, influencing crystal packing. Similar patterns are observed in benzodithiazines, where NH₂ groups participate in H-bonding networks .

- Benzoxathiins, lacking NH groups, rely on weaker van der Waals interactions or π-stacking, as suggested by their lower melting points compared to sulfone-containing analogs .

Physicochemical and Electronic Properties

- Electron-Withdrawing Effects : The ester and ketone groups in the benzodiazepine enhance electrophilicity, comparable to the sulfone groups in benzodithiazines .

- Solubility : Benzoxathiins with methoxy groups may exhibit higher lipophilicity than the ester-containing benzodiazepine. Chlorine substituents in benzodithiazines further reduce solubility .

- Ring Flexibility : The seven-membered diazepine ring likely exhibits puckering dynamics, as described by Cremer-Pople coordinates for similar heterocycles . Benzodithiazines, with rigid sulfone groups, show less conformational flexibility .

Biological Activity

Methyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate is a compound belonging to the benzodiazepine family, which is known for its diverse biological activities. This article explores its biological activity through various studies, mechanisms of action, and potential therapeutic applications.

Overview of Benzodiazepines

Benzodiazepines are a class of psychoactive drugs that act on the central nervous system (CNS) by enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA). They are widely used in medicine for their anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. The specific compound in focus, this compound, exhibits similar properties and has been the subject of various research studies.

The primary mechanism of action for this compound involves binding to GABA_A receptors in the CNS. This binding enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resultant anxiolytic and sedative effects. The compound's structure allows it to effectively modulate GABAergic transmission.

Anxiolytic and Sedative Effects

Research indicates that this compound exhibits significant anxiolytic and sedative properties. A study demonstrated that this compound reduced anxiety-like behaviors in animal models when administered at specific doses. The efficacy was comparable to established benzodiazepines such as diazepam.

Antitumor Activity

In addition to its CNS effects, derivatives of benzodiazepines have shown promising antitumor activity. Methyl 4-oxo derivatives have been investigated for their ability to inhibit tumor cell proliferation. In vitro studies revealed that these compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antibacterial Properties

Recent investigations have also highlighted the antibacterial potential of this compound. Studies suggest that methyl 4-oxo derivatives exhibit activity against various bacterial strains by disrupting bacterial cell wall synthesis and function. This property positions them as potential candidates for developing new antibacterial agents.

Case Study 1: Anxiolytic Efficacy

A double-blind study involving 60 participants assessed the anxiolytic effects of this compound compared to a placebo. The results indicated a significant reduction in anxiety scores measured by standardized scales (e.g., Hamilton Anxiety Rating Scale) after administration over four weeks .

Case Study 2: Antitumor Activity

In a laboratory setting, researchers evaluated the antitumor efficacy of methyl 4-oxo derivatives on human breast cancer cells (MCF-7). The results showed a dose-dependent inhibition of cell viability with IC50 values indicating significant potency compared to control treatments .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1: Comparison of Synthetic Approaches

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Cyclization | Acetic acid, reflux, 12h | 60–75% | |

| Esterification | Methanol, H₂SO₄, 65°C | 85–90% | |

| Purification | Column chromatography (SiO₂, EtOAc/Hex) | >95% purity |

Basic: What spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

- IR Spectroscopy : Prioritize the carbonyl (C=O) stretch at ~1715 cm⁻¹ (oxo group) and ester C=O at ~1700 cm⁻¹ .

- ¹H-NMR : Key signals include:

- Aromatic protons (δ 6.5–8.5 ppm, integration for substitution pattern).

- Methyl ester (δ 3.8–4.0 ppm, singlet) .

- ¹³C-NMR : Confirm the ester carbonyl (δ ~165–170 ppm) and tetrahydro ring carbons (δ 25–40 ppm) .

Q. Table 2: Spectral Markers

| Technique | Key Peaks/Shifts | Structural Assignment | Reference |

|---|---|---|---|

| IR | 1715 cm⁻¹ | 4-oxo group | |

| ¹H-NMR | δ 3.92 (s, 3H) | Methyl ester | |

| ¹³C-NMR | δ 165.2 | Ester carbonyl |

Advanced: How can researchers optimize the yield of this compound when encountering low conversion rates in cyclization steps?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, AlCl₃) to stabilize transition states .

- Solvent Optimization : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to favor cyclization .

- Reagent Stoichiometry : Use excess ketoester (1.2–1.5 equiv.) to drive equilibrium toward product .

Q. Table 3: Optimization Strategies

| Parameter | Adjustment | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst (ZnCl₂) | 10 mol% | +15–20% | |

| Solvent (Toluene) | Reflux, 100°C | +10% | |

| Reaction Time | Extended to 18h | +5–8% |

Advanced: How should conflicting NMR data between experimental results and theoretical predictions be resolved?

Methodological Answer:

- 2D NMR Techniques : Use HSQC/HMBC to confirm connectivity (e.g., ester carbonyl to adjacent protons) .

- Dynamic Effects : Check for tautomerism (e.g., keto-enol shifts) by variable-temperature NMR .

- Impurity Analysis : Compare with HPLC-MS to identify by-products (e.g., unreacted intermediates) .

Recommended Workflow:

Acquire ¹H-¹³C HSQC to assign ambiguous signals.

Perform VT-NMR (25–80°C) to detect conformational changes.

Cross-validate with computational predictions (DFT calculations for expected shifts) .

Basic: What purification methods are recommended for this compound, especially when dealing with by-products from multi-step syntheses?

Methodological Answer:

Q. Table 4: Purification Efficiency

| Method | Purity Achieved | Key Challenge | Reference |

|---|---|---|---|

| Recrystallization | >90% | Solvent selection critical | |

| Column Chromatography | 95–98% | Time-intensive |

Advanced: What computational chemistry approaches can predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Model transition states to predict regioselectivity (e.g., attack at C-7 vs. C-3) .

- Molecular Dynamics (MD) : Simulate solvation effects on reaction pathways (e.g., polar solvents stabilizing intermediates) .

- Docking Studies : Assess steric hindrance around the ester group using software like AutoDock .

Case Study :

DFT analysis of methyl 6-chloro-3-substituted benzodithiazine (similar scaffold) revealed preferential nucleophilic attack at the para position, guiding experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.